molecular formula C12H12N2O4 B2418046 3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS No. 1101120-00-6

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Cat. No.: B2418046
CAS No.: 1101120-00-6
M. Wt: 248.238
InChI Key: LLNDUTJGLDUZHB-UHFFFAOYSA-N
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Description

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the condensation of aminopyrazoles with various reagents. One common method is the reaction of aminopyrazoles with 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under mild conditions and can yield high amounts of the desired product. Industrial production methods often involve the use of acyclic reagents, which have been developed to efficiently produce high yields .

Chemical Reactions Analysis

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer agent and enzyme inhibitor . Additionally, it has applications in material science due to its significant photophysical properties, making it useful in the development of fluorescent probes and sensors .

Comparison with Similar Compounds

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is unique due to its specific structural features, which differentiate it from other similar compounds. Similar compounds include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The unique structure of this compound allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)9-7-13-14-5-4-8(6-10(9)14)11(15)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNDUTJGLDUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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